![molecular formula C22H19ClFN5O3 B2603051 8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione CAS No. 1021124-03-7](/img/structure/B2603051.png)
8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione” is a complex organic molecule. It has potential anti-tumor activity and potential antibacterial activity . It is often used as a reagent in pharmaceutical research and has potential for use in tumor treatment .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, where chemical reactions and structural modifications are the main steps . For example, the synthesis of related compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Potential
A group of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives demonstrated significant analgesic activity in vivo, indicating the compound's potential as a new class of analgesic and anti-inflammatory agents. Benzylamide and 4-phenylpiperazinamide derivatives showed particularly strong effects, outperforming acetylic acid in tests and exhibiting phosphodiesterase (PDE) inhibitory activity stronger than theophylline (Zygmunt et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives were synthesized and evaluated for their selective inhibition of human heart chymase, an enzyme linked to cardiovascular diseases. Structural modifications led to compounds with optimal size for inhibiting chymase, demonstrating high selectivity and potential for therapeutic use (Niwata et al., 1997).
Structural and Stability Insights for Chemical Synthesis
Research on N-heterocyclic carbenes (NHCs) featuring N-fluorophenyl substituents explored the synthesis and reactivity of 2-chloro-1,3-bis(fluorophenyl)imidazolidine-4,5-diones, revealing insights into their stability and structural properties. These findings are crucial for developing novel compounds with potential applications in various chemical synthesis and pharmaceutical research areas (Hobbs et al., 2010).
Antiviral Activity Exploration
The synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides, including their antiviral activity against herpes and rhinovirus, highlight the compound's potential for developing new antiviral therapies. These findings contribute to understanding the antiviral mechanisms and designing more effective treatments (Kim et al., 1978).
Potential for Psychiatric Disorder Treatments
Arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment were synthesized and evaluated, showing high affinity and selectivity for the 5-HT(1A) receptor. Compounds demonstrated significant anxiolytic-like and antidepressant-like activities, suggesting their potential for treating psychiatric disorders (Jurczyk et al., 2004).
Safety and Hazards
This compound is an organic compound and may have some toxicity . During handling and use, strict personal protective measures should be adhered to, including wearing protective glasses and gloves . It should be stored in a light-avoiding, dry, well-ventilated place, away from flammable materials and oxidizers .
Propriétés
IUPAC Name |
6-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O3/c1-26-19-18(20(30)27(2)22(26)31)29-10-9-28(21(29)25-19)13-5-3-6-14(11-13)32-12-15-16(23)7-4-8-17(15)24/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKXKCXDNJBKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)OCC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

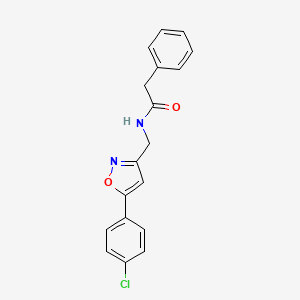
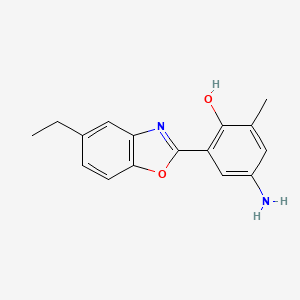
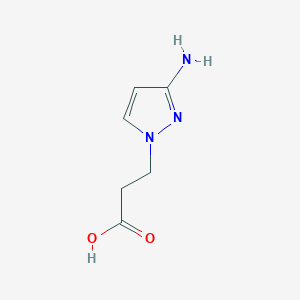
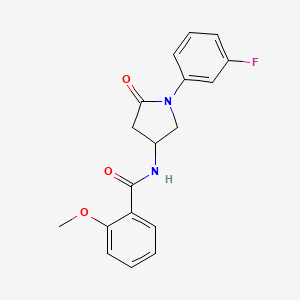
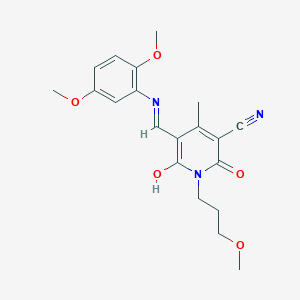
![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2602977.png)
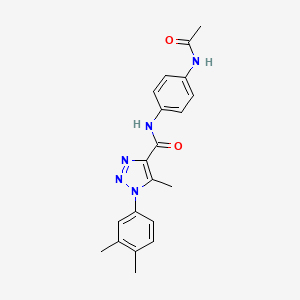
![2-chloro-N-[2-(dimethylamino)-5-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2602983.png)
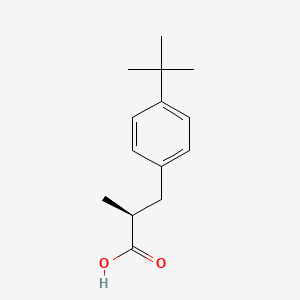
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2602985.png)
![1-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2602986.png)
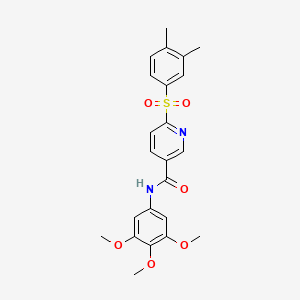
![N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2602988.png)
![1-[4-(Benzyloxy)phenyl]ethanol](/img/structure/B2602990.png)